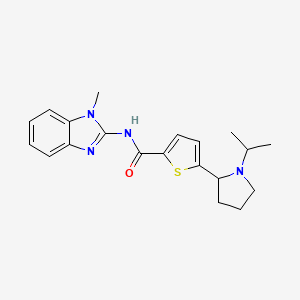![molecular formula C18H17F5N2 B6133170 1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of difluorophenyl and trifluoromethylphenyl groups attached to a piperazine ring. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzyl chloride and 3-(trifluoromethyl)aniline.
Nucleophilic Substitution Reaction: The 2,6-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form the intermediate 1-[(2,6-difluorophenyl)methyl]piperazine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst, such as palladium, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The presence of fluorine atoms in the structure can enhance the compound’s binding affinity and selectivity for its targets, leading to potent biological effects.
類似化合物との比較
- 1-[(2,6-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-[(2,6-Difluorophenyl)methyl]-4-[3-(chloromethyl)phenyl]piperazine
- 1-[(2,6-Difluorophenyl)methyl]-4-[3-(methyl)phenyl]piperazine
Comparison: 1-[(2,6-Difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both difluorophenyl and trifluoromethylphenyl groups, which impart distinct physicochemical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications. In comparison, similar compounds with different substituents may exhibit variations in their chemical reactivity, biological activity, and overall performance in specific applications.
特性
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5N2/c19-16-5-2-6-17(20)15(16)12-24-7-9-25(10-8-24)14-4-1-3-13(11-14)18(21,22)23/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWIOMZIXLGXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(CYCLOPROPYL)METHANONE](/img/structure/B6133091.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[3-(MORPHOLINOSULFONYL)PHENYL]ACETAMIDE](/img/structure/B6133093.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-methyl-1-propylpyrazol-4-yl)methylamino]pyrrolidin-2-one](/img/structure/B6133104.png)
![1-(2-Fluorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B6133105.png)
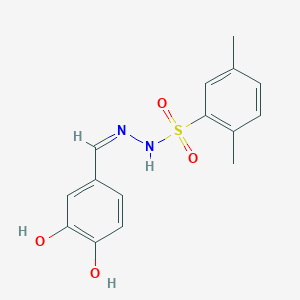
![7-[(2-Fluoro-5-methoxyphenyl)methyl]-2-(2-methylsulfanylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)
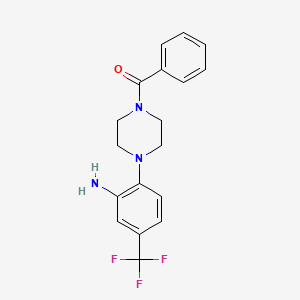
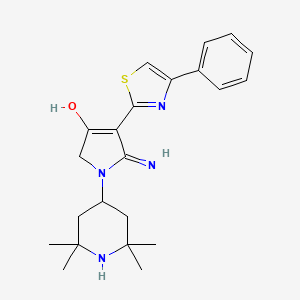
![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6133137.png)
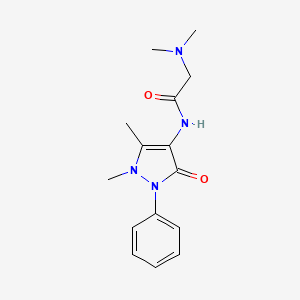
![N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]methanesulfonamide](/img/structure/B6133168.png)
![3-(2-methoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6133174.png)
![ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate](/img/structure/B6133197.png)
